molecular formula C23H16Cl5NO5 B12675909 Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate CAS No. 55593-07-2

Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate

Cat. No.: B12675909
CAS No.: 55593-07-2
M. Wt: 563.6 g/mol
InChI Key: BFSGPTSTLLURBH-HNNXBMFYSA-N
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Description

Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate is a synthetic organic compound characterized by the presence of a pentachlorophenyl group, a benzyloxycarbonyl group, and an L-tyrosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate typically involves the reaction of pentachlorophenol with benzyloxycarbonyl chloride in the presence of a base, followed by coupling with L-tyrosine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentachlorophenyl group can interact with hydrophobic pockets, while the benzyloxycarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Pentachlorophenyl N-((benzyloxy)carbonyl)glycinate
  • Pentachlorophenyl N-((benzyloxy)carbonyl)alaninate
  • Pentachlorophenyl N-((benzyloxy)carbonyl)valinate

Uniqueness

Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties and interactions. Compared to similar compounds, it may exhibit distinct binding affinities and biological activities .

Properties

CAS No.

55593-07-2

Molecular Formula

C23H16Cl5NO5

Molecular Weight

563.6 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H16Cl5NO5/c24-16-17(25)19(27)21(20(28)18(16)26)34-22(31)15(10-12-6-8-14(30)9-7-12)29-23(32)33-11-13-4-2-1-3-5-13/h1-9,15,30H,10-11H2,(H,29,32)/t15-/m0/s1

InChI Key

BFSGPTSTLLURBH-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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